molecular formula C12H18N2O B8453648 [3-Methyl-4-(piperazin-1-yl)phenyl]methanol

[3-Methyl-4-(piperazin-1-yl)phenyl]methanol

Cat. No. B8453648
M. Wt: 206.28 g/mol
InChI Key: KICMANPXBRUCFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-Methyl-4-(piperazin-1-yl)phenyl]methanol is a useful research compound. Its molecular formula is C12H18N2O and its molecular weight is 206.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality [3-Methyl-4-(piperazin-1-yl)phenyl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [3-Methyl-4-(piperazin-1-yl)phenyl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

[3-Methyl-4-(piperazin-1-yl)phenyl]methanol

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

(3-methyl-4-piperazin-1-ylphenyl)methanol

InChI

InChI=1S/C12H18N2O/c1-10-8-11(9-15)2-3-12(10)14-6-4-13-5-7-14/h2-3,8,13,15H,4-7,9H2,1H3

InChI Key

KICMANPXBRUCFD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CO)N2CCNCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

The intermediate 4-(4-methoxycarbonyl-2-methylphenyl)piperazine-1-carboxylic acid tert-butyl ester (1.42 g) described in Preparation Example 97 was dissolved in diethyl ether (18 mL), 0.99M diisobutylaluminum hydride (9 mL) was added under cooling to −78° C., and the mixture was stirred while rising the temperature to room temperature. The mixture was further stirred at room temperature for 2 hr, methanol (0.7 mL) was added, and aqueous solution (5 mL) of Rochelle salt was added. The precipitate was collected by filtration from the reaction mixture, and the filtrate was concentrated. The obtained residue was purified by column chromatography (ethyl acetate:hexane) to give 4-(4-hydroxymethyl-2-methylphenyl)piperazine-1-carboxylic acid tert-butyl ester (720 mg). The obtained 4-(4-hydroxymethyl-2-methylphenyl)piperazine-1-carboxylic acid tert-butyl ester (720 mg) was dissolved in chloroform (6 mL), 4N hydrogen chloride/ethyl acetate solution (2.3 mL) was added, and the mixture was stirred at room temperature overnight. The reaction mixture was neutralized with aqueous potassium carbonate solution, and the mixture was extracted with ethyl acetate. The solvent was evaporated from the organic layer to give the title compound (654 mg).
Name
4-(4-hydroxymethyl-2-methylphenyl)piperazine-1-carboxylic acid tert-butyl ester
Quantity
720 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.